Butyl viologen
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Overview
Description
Butyl viologen is an organic compound belonging to the viologen family, which are 1,1′-disubstituted-4,4′-bipyridinium salts. These compounds are known for their ability to change color upon reduction, making them useful in various electrochromic applications . This compound, specifically, has a butyl group attached to the nitrogen atoms of the bipyridinium structure, which influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl viologen can be synthesized through the alkylation of 4,4′-bipyridine with butyl halides. The reaction typically involves the following steps:
Starting Material: 4,4′-bipyridine.
Alkylating Agent: Butyl chloride or butyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Butyl viologen undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: This compound can be reduced to form a deeply colored radical cation and further reduced to a neutral form.
Substitution Reactions: The butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution: Reagents such as alkyl halides or other electrophiles can be used for substitution reactions.
Major Products
Scientific Research Applications
Butyl viologen has a wide range of applications in scientific research:
Electrochromic Devices: Used in smart windows and displays due to its color-changing properties upon reduction.
Energy Storage: Employed in redox flow batteries as an active material due to its stable redox properties.
Photocatalysis: Utilized in photocatalytic hydrogen evolution reactions.
Biochemistry: Acts as a colorimetric reagent for redox reactions in biochemical assays.
Mechanism of Action
The mechanism of action of butyl viologen involves its redox properties. Upon reduction, this compound forms a radical cation, which is highly colored. This radical cation can further undergo reduction to form a neutral species. The electron transfer processes are highly reversible and involve minimal structural changes, making this compound an efficient redox mediator .
Comparison with Similar Compounds
Similar Compounds
Methyl viologen:
Ethyl viologen: Similar to butyl viologen but with an ethyl group instead of a butyl group.
Diquat: An isomer of viologens, derived from 2,2′-bipyridine.
Uniqueness of this compound
This compound’s uniqueness lies in its butyl group, which influences its solubility, redox potential, and interaction with other molecules. This makes it particularly suitable for applications requiring specific redox properties and solubility characteristics .
Properties
CAS No. |
47082-19-9 |
---|---|
Molecular Formula |
C18H26N2+2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C18H26N2/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3/q+2 |
InChI Key |
IYBJGKAWHHFZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC |
Origin of Product |
United States |
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